4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate
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Overview
Description
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopenta[e][1,4]diazepine core: This can be achieved through a series of cyclization reactions.
Introduction of the tert-butyl and ethyl groups: These groups are usually introduced via alkylation reactions.
Incorporation of the 3,5-difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate: shares similarities with other cyclopenta[e][1,4]diazepine derivatives.
Indole derivatives: These compounds also exhibit interesting biological activities and are used in various medicinal applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in different fields.
Properties
Molecular Formula |
C22H28F2N2O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-O-tert-butyl 8-O-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydro-1H-cyclopenta[e][1,4]diazepine-4,8-dicarboxylate |
InChI |
InChI=1S/C22H28F2N2O4/c1-5-29-20(27)17-7-6-16-18(17)25-8-9-26(21(28)30-22(2,3)4)19(16)13-10-14(23)12-15(24)11-13/h10-12,16,19,25H,5-9H2,1-4H3 |
InChI Key |
RCRBTAIAIQETOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(CC1)C(N(CCN2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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